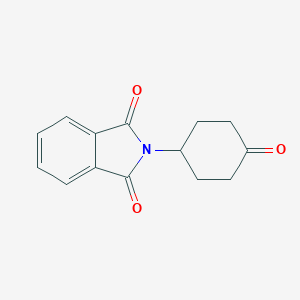

4-Phthalimidocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxocyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUJQPNLEZZILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475523 | |

| Record name | 4-Phthalimidocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104618-32-8 | |

| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phthalimidocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phthalimidocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phthalimidocyclohexanone, a key intermediate in the pharmaceutical industry. The document details established synthetic methodologies, including a proposed route via the Mitsunobu reaction, and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in drug development and organic synthesis.

Introduction

This compound, also known as N-(4-oxocyclohexyl)phthalimide, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for chemists and pharmaceutical scientists, providing detailed information on its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104618-32-8 | [2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [2] |

| Molecular Weight | 243.26 g/mol | [2] |

| Melting Point | 142.0 to 146.0 °C | [1] |

| Boiling Point | 410.0 ± 38.0 °C (Predicted) | [1] |

| Density | 1.357 g/cm³ | [1] |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. One of the most direct and efficient methods is the Mitsunobu reaction, which allows for the conversion of an alcohol to a phthalimide in a single step with inversion of stereochemistry.[4][5] Another common approach involves the reaction of phthalic anhydride with 4-aminocyclohexanone. A generalized workflow for the synthesis is depicted below.

References

- 1. 104618-32-8 CAS MSDS (N-(4-Oxocyclohexyl)phthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. N-(4-Oxocyclohexyl)phthalimide | CymitQuimica [cymitquimica.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phthalimidocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidocyclohexanone is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Pramipexole, a dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing safe and efficient manufacturing processes in the pharmaceutical industry. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on its synthesis, and outlines standard experimental procedures for its characterization.

Physicochemical Properties

This compound is a white to off-white powder with a purity of ≥98%.[1] A summary of its key quantitative physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | |

| Boiling Point | ~409.96 °C at 760 mmHg | [1] |

| Density | 1.357 g/cm³ | [1] |

| Flash Point | 191.1 ± 19.1 °C | [1] |

| Refractive Index | 1.627 | [1] |

| Melting Point | Not available in the searched literature. | |

| Solubility | Not available in the searched literature. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic workflow can be inferred from its role as an intermediate in the production of Pramipexole. The synthesis logically involves the reaction of a cyclohexanone derivative with phthalimide or a related reagent.

Below is a generalized workflow for the synthesis and subsequent use of this compound in the production of Pramipexole.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to determine the number and types of protons in the molecule, providing information about the cyclohexyl and phthalimide moieties.

-

¹³C NMR: Would be used to identify the number of non-equivalent carbon atoms and their chemical environments, confirming the presence of the ketone, imide carbonyls, and aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy would be employed to identify the characteristic functional groups present in this compound. Expected key absorption peaks would include:

-

A strong absorption band for the C=O stretch of the cyclohexanone.

-

Characteristic absorption bands for the C=O stretches of the phthalimide group.

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak would be expected to correspond to the calculated molecular weight of 243.26 g/mol .

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or associated signaling pathways of this compound itself. Its primary significance in the context of drug development lies in its role as a precursor to Pramipexole. The biological activity of Pramipexole is well-documented; it acts as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. By stimulating these receptors, Pramipexole compensates for the reduced dopamine levels in the brain, which is characteristic of Parkinson's disease.

Due to the lack of data on the biological effects of this compound, a signaling pathway diagram for this compound cannot be provided.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis, particularly for the production of Pramipexole. This guide has summarized its known physicochemical properties and outlined the general procedures for its synthesis and characterization. While specific experimental data and biological activity information for this compound are not extensively documented in publicly accessible literature, this guide provides a foundational understanding for researchers and professionals involved in the synthesis and handling of this important compound. Further research into its specific properties and potential biological effects could provide valuable insights for the drug development community.

References

Spectroscopic Analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-oxocyclohexyl)isoindole-1,3-dione is a chemical compound of interest in medicinal chemistry and materials science due to its phthalimide and cyclohexanone moieties. The phthalimide group is a known pharmacophore found in various therapeutic agents, while the cyclohexanone ring offers conformational flexibility and a site for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize this molecule.

Molecular Structure and Properties

-

Molecular Formula: C₁₄H₁₃NO₃[1]

-

Molecular Weight: 243.26 g/mol

-

IUPAC Name: 2-(4-oxocyclohexyl)isoindole-1,3-dione

-

SMILES: O=C1C2=CC=CC=C2C(=O)N1C3CCC(=O)CC3[1]

-

InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-(4-oxocyclohexyl)isoindole-1,3-dione.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 244.09682 |

| [M+Na]⁺ | 266.07876 |

| [M+K]⁺ | 282.05270 |

| [M+NH₄]⁺ | 261.12336 |

| [M-H]⁻ | 242.08226 |

| [M+HCOO]⁻ | 288.08774 |

| [M+CH₃COO]⁻ | 302.10339 |

| (Data sourced from PubChem predictions)[1] |

Table 2: Expected ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (phthalimide) | 7.7 - 7.9 | Multiplet |

| Methine (cyclohexyl, N-CH) | 4.0 - 4.5 | Multiplet |

| Methylene (cyclohexyl, α to C=O) | 2.3 - 2.6 | Multiplet |

| Methylene (cyclohexyl, β to C=O) | 2.0 - 2.3 | Multiplet |

| (Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones) |

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (imide) | 167 - 169 |

| Carbonyl (ketone) | 208 - 212 |

| Aromatic (quaternary) | 131 - 133 |

| Aromatic (CH) | 123 - 124, 134 - 135 |

| Methine (cyclohexyl, N-CH) | 50 - 55 |

| Methylene (cyclohexyl, α to C=O) | 35 - 40 |

| Methylene (cyclohexyl, β to C=O) | 25 - 30 |

| (Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones) |

Table 4: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (imide, sym) | 1770 - 1790 | Strong |

| C=O stretch (imide, asym) | 1700 - 1720 | Strong |

| C=O stretch (ketone) | 1710 - 1725 | Strong |

| C-N stretch (imide) | 1390 - 1410 | Medium |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| (Values are estimations based on characteristic group frequencies) |

Experimental Workflow and Protocols

A systematic approach is crucial for the unambiguous spectroscopic characterization of a synthesized compound like 2-(4-oxocyclohexyl)isoindole-1,3-dione. The general workflow is outlined below.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 2-(4-oxocyclohexyl)isoindole-1,3-dione.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.[2]

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Using the same sample, set up a 1D carbon spectrum acquisition.

-

A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[3]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

-

-

Data Acquisition (FTIR):

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

-

-

Data Acquisition (e.g., Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[4]

-

The ESI source will generate charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]

-

A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.

-

Conclusion

The comprehensive spectroscopic analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. By following the outlined workflow and experimental protocols, researchers can obtain reliable data to verify the identity and integrity of this compound, which is a critical step for its application in drug development and scientific research. The provided tables of expected data serve as a valuable reference for interpreting the experimental results.

References

Technical Guide: N-(4-Oxocyclohexyl)phthalimide - Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Oxocyclohexyl)phthalimide is a chemical compound of interest in materials science and pharmaceutical development. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current applications. It is important to note that as of the date of this publication, the specific crystal structure of N-(4-Oxocyclohexyl)phthalimide has not been deposited in major public crystallographic databases. Therefore, this document focuses on the available experimental and theoretical data.

Introduction

N-(4-Oxocyclohexyl)phthalimide, also known as 4-Phthalimidocyclohexanone, is a derivative of phthalimide characterized by the attachment of a 4-oxocyclohexyl group to the nitrogen atom of the isoindole-1,3-dione core.[1][2] This unique molecular architecture makes it a valuable intermediate in organic synthesis. Its applications are primarily found in the manufacturing of electronic materials, such as photoresists, and it has been identified as an impurity or intermediate in the synthesis of some active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

The general physicochemical properties of N-(4-Oxocyclohexyl)phthalimide have been reported by various chemical suppliers and databases. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 104618-32-8 | [2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [2][4][5] |

| Molecular Weight | 243.26 g/mol | [2][4][5] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 142.0 to 146.0 °C | [1][6] |

| Purity | >98.0% (GC, qNMR) | [1][4] |

| Synonyms | This compound, 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | [1][2][6] |

Synthesis of N-(4-Oxocyclohexyl)phthalimide

The most commonly cited method for the synthesis of N-(4-Oxocyclohexyl)phthalimide is the oxidation of 4-(phthalimido)cyclohexanol.[3] This process typically involves the use of an oxidizing agent under controlled conditions to convert the hydroxyl group of the starting material into a ketone.

Experimental Protocol: Oxidation of 4-(phthalimido)cyclohexanol

This protocol is a generalized procedure based on common organic synthesis techniques for similar transformations.

Materials:

-

4-(phthalimido)cyclohexanol

-

Sodium hypochlorite (NaOCl) solution

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium bromide (NaBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(phthalimido)cyclohexanol in dichloromethane.

-

Add catalytic amounts of TEMPO and sodium bromide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield N-(4-Oxocyclohexyl)phthalimide as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(4-Oxocyclohexyl)phthalimide from 4-(phthalimido)cyclohexanol.

Applications

N-(4-Oxocyclohexyl)phthalimide serves as a crucial building block in different industrial sectors.

-

Electronic Materials: The primary application of this compound is in the production of photoresists, which are essential for photolithography processes in the semiconductor and printed circuit board (PCB) industries.[3] The phthalimide group's influence on solubility and light sensitivity allows for the creation of intricate patterns required for microelectronics.[3]

-

Pharmaceutical Synthesis: In the pharmaceutical industry, N-(4-Oxocyclohexyl)phthalimide is recognized as an intermediate or an impurity in the synthesis of certain active pharmaceutical ingredients.[3] For example, it has been noted as an impurity of Pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome.[3]

Logical Relationship of Applications

The following diagram illustrates the role of N-(4-Oxocyclohexyl)phthalimide as a chemical intermediate.

Conclusion

N-(4-Oxocyclohexyl)phthalimide is a compound with established utility in both materials science and as a pharmaceutical intermediate. While a detailed crystallographic analysis is not publicly available, its synthesis and physicochemical properties are well-documented. Further research into its solid-state structure could provide deeper insights into its material properties and reactivity, potentially broadening its applications.

References

- 1. N-(4-Oxocyclohexyl)phthalimide | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 6. N-(4-Oxocyclohexyl)phthalimide [worldyachem.com]

Thermal Stability and Degradation Profile of 4-Phthalimidocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Phthalimidocyclohexanone, a derivative of both phthalimide and cyclohexanone, possesses a chemical structure that suggests a moderate to high degree of thermal stability. The robust phthalimide group and the saturated cyclohexanone ring contribute to its overall stability. However, like most organic molecules, it is susceptible to degradation at elevated temperatures. Understanding the onset of decomposition and the nature of the degradation products is crucial for process optimization, safety assessments, and regulatory compliance in drug development.

This guide will delve into the theoretical aspects of its thermal stability and degradation, supported by general knowledge of related chemical structures. It will also provide detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for evaluating these properties.

Predicted Thermal Properties and Data Presentation

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on related compounds. Pramipexole dihydrochloride monohydrate, a downstream product, exhibits a DSC endotherm at 300°C with decomposition, suggesting that the core structure has significant thermal stability[1]. The melting point of a substance is a key indicator of its thermal stability, and while a specific value for this compound is not cited in the search results, it is expected to be a solid at room temperature with a relatively high melting point.

To illustrate how such data would be presented, the following table provides a hypothetical but realistic summary of thermal analysis results for this compound.

| Parameter | Technique | Predicted Value/Range | Notes |

| Melting Point (T_m) | DSC | 180 - 220 °C | A sharp endothermic peak would be expected for a pure crystalline solid. |

| Onset of Decomposition (T_onset) | TGA | > 250 °C | The temperature at which significant mass loss begins. |

| Decomposition Peak (T_peak) | TGA (DTG curve) | > 280 °C | The temperature of the maximum rate of mass loss. |

| Residual Mass @ 600°C | TGA | < 5% | In an inert atmosphere, significant volatilization of degradation products is expected. |

| Glass Transition Temperature (T_g) | DSC | Not Applicable | Expected to be a crystalline solid, therefore no glass transition would be observed. |

Note: The values presented in this table are illustrative and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition and the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent volatilization before melting.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point.

-

Integrate the area of the melting peak to determine the enthalpy of fusion.

-

Proposed Thermal Degradation Pathway

In the absence of specific experimental data on the degradation products of this compound, a plausible degradation pathway can be proposed based on the known thermal decomposition of phthalimides and cyclic ketones. At elevated temperatures, the molecule is likely to undergo fragmentation at its weakest bonds.

The initial step in the thermal degradation is hypothesized to be the cleavage of the C-N bond between the cyclohexanone ring and the phthalimide nitrogen, or fragmentation of the cyclohexanone ring itself. Subsequent reactions could lead to the formation of smaller, volatile molecules.

Caption: Proposed thermal degradation pathway for this compound.

The diagram above illustrates a potential fragmentation pattern under thermal stress. The initial homolytic cleavage could lead to phthalimide and cyclohexanone radicals. The phthalimide radical could undergo further reactions to form phthalamic acid, which can then dehydrate to phthalic anhydride. Further decomposition can lead to the evolution of gases like CO2, ammonia (NH3), hydrogen cyanide (HCN), and various nitrogen oxides (NOx), especially under oxidative conditions. The cyclohexanone radical would likely fragment into smaller volatile organic compounds.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited in the public domain, a comprehensive understanding of its likely behavior can be formulated based on the known properties of related compounds and fundamental chemical principles. This technical guide provides a framework for the experimental investigation of this important pharmaceutical intermediate, detailing the necessary protocols for TGA and DSC analysis. The proposed degradation pathway serves as a starting point for further investigation into its decomposition products, which is essential for ensuring the safety and quality of pharmaceutical manufacturing processes. Researchers and drug development professionals are encouraged to perform the described experimental analyses to obtain specific data for this compound to ensure its appropriate handling and use.

References

An In-depth Technical Guide to the Solubility of 4-Phthalimidocyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Phthalimidocyclohexanone (CAS No: 104618-32-8), a key intermediate in the synthesis of various pharmaceutical compounds. Despite a thorough review of scientific literature and chemical databases, quantitative solubility data for this compound in organic solvents is not publicly available. This guide provides a summary of the known qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, it includes a visual workflow diagram and a table of suggested organic solvents for solubility studies, equipping researchers with the necessary information to conduct their own solubility assessments.

Introduction

This compound, also known as N-(4-Oxocyclohexyl)phthalimide, is a chemical intermediate with the molecular formula C₁₄H₁₃NO₃.[1][2][3] Its structural features make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, recrystallization, and formulation development. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, purity, and the physicochemical properties of the final product.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104618-32-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | Approximately 150-160°C | [4] |

| Purity | ≥98% | [1][2] |

Solubility of this compound: Current State of Knowledge

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases, peer-reviewed journals, and patent literature has revealed no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction at various temperatures) for this compound in any organic solvents.

Qualitative Solubility Information

General qualitative descriptions of the solubility of this compound have been noted. The compound is reported to be:

Recrystallization is a common method for the purification of solid organic compounds, and the choice of solvent is critical. While specific solvents for the recrystallization of this compound are not detailed in the available literature, common solvents for recrystallization of compounds with similar functional groups include ethanol, acetone, and mixtures such as n-hexane/acetone and n-hexane/ethyl acetate.

Experimental Protocol for the Determination of Solubility

Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed, generalized protocol based on the widely accepted isothermal shake-flask method.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Stock Standard for Analytical Calibration:

-

Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 or 10 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature change that could affect solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as:

-

g/L: (Concentration from analysis) x (Dilution factor)

-

mol/L: (Solubility in g/L) / (Molecular weight of this compound)

-

mg/mL: (Solubility in g/L) / 1000

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Figure 1. Experimental Workflow for Solubility Determination.

Recommended Solvents for Solubility Screening

For researchers planning to conduct solubility studies on this compound, a range of organic solvents with varying polarities and chemical properties should be considered. Table 2 provides a list of recommended solvents.

Table 2: Recommended Organic Solvents for Solubility Studies

| Solvent | Polarity Index | Boiling Point (°C) | Functional Group |

| n-Hexane | 0.1 | 69 | Alkane |

| Toluene | 2.4 | 111 | Aromatic Hydrocarbon |

| Diethyl Ether | 2.8 | 35 | Ether |

| Dichloromethane | 3.1 | 40 | Halogenated Hydrocarbon |

| Ethyl Acetate | 4.4 | 77 | Ester |

| Acetone | 5.1 | 56 | Ketone |

| 2-Propanol (IPA) | 3.9 | 82 | Alcohol |

| Ethanol | 4.3 | 78 | Alcohol |

| Methanol | 5.1 | 65 | Alcohol |

| Acetonitrile | 5.8 | 82 | Nitrile |

| Dimethylformamide (DMF) | 6.4 | 153 | Amide |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Sulfoxide |

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this crucial physicochemical property. The detailed experimental protocol and suggested solvent list offer a solid starting point for a comprehensive solubility assessment. The generation of such data will be invaluable for the optimization of synthetic and purification processes, as well as for the formulation of drug products containing this important chemical intermediate.

References

Literature review of 4-Phthalimidocyclohexanone and its analogs

An In-Depth Technical Guide to 4-Phthalimidocyclohexanone and its Analogs for Drug Discovery and Development

Introduction to this compound

This compound, also known by its systematic name 2-(4-oxocyclohexyl)isoindole-1,3-dione, is a specialized chemical compound with significant importance in the pharmaceutical industry.[1] Its primary role is as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Pramipexole.[2] The structure, which combines a phthalimide group with a cyclohexanone ring, provides a versatile scaffold for organic synthesis. This guide provides a comprehensive review of its synthesis, properties, and its transformation into pharmacologically active analogs, with a core focus on the development of Pramipexole.

Physicochemical Properties

This compound is typically a white to off-white powder, and its purity is a critical factor for its use in pharmaceutical manufacturing, often specified at ≥98%.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104618-32-8 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Density | 1.357 g/cm³ | [2] |

| Boiling Point | 409.96 °C at 760 mmHg | [2] |

| Flash Point | 191.1 °C | [2] |

| Refractive Index | 1.627 | [2] |

Synthesis and Chemical Reactivity

While specific, high-yield synthetic routes for this compound are often proprietary, the general approach involves the reaction of a 4-substituted cyclohexanone precursor with a phthalimide source. The ketone functional group is the primary site of reactivity, serving as the handle for subsequent chemical transformations that build the complex architecture of its derivatives.

Core Application: Intermediate in the Synthesis of Pramipexole

The principal application of this compound is as a starting material in the multi-step synthesis of Pramipexole, a potent dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[3][4] The synthesis transforms the cyclohexanone ring into the aminothiazole ring system characteristic of Pramipexole.

Experimental Protocol: A Scalable Synthesis of Pramipexole

Several synthetic routes to Pramipexole have been developed. A novel and scalable process utilizes the Fukuyama alkylation protocol.[5] The following protocol is adapted from a method described in the European patent literature, which provides high yields and preserves optical purity.[5][6]

Step 1: Sulfonamide Formation

-

4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is reacted with an aryl sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base like triethylamine.

-

The reaction is typically carried out in a suitable solvent at room temperature.

-

The resulting sulfonamide intermediate, (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, is precipitated and isolated.[6]

Step 2: N-Alkylation (Propylation)

-

The sulfonamide intermediate is suspended in a solvent such as acetonitrile with a base (e.g., K₂CO₃) and heated to approximately 60°C.[6]

-

An alkylating agent, propyl bromide, is added, and the reaction proceeds to yield the N-propylated sulfonamide.[6]

-

This step has been reported with a yield of 95%.[6]

Step 3: Deprotection of the Sulfonamide

-

The N-propylated sulfonamide is dissolved in a solvent like Dimethylformamide (DMF).

-

A selective cleaving reagent, such as thioglycolic acid in the presence of K₂CO₃, is added to remove the 2-nitrobenzenesulfonyl protecting group.[6]

-

The reaction mixture is stirred overnight, and after workup, the crude Pramipexole base is obtained.

Step 4: Salt Formation

-

The crude Pramipexole base is converted to its pharmaceutically acceptable salt, typically the dihydrochloride monohydrate, for stability and formulation.

-

This entire four-step process has been reported to achieve an overall yield of over 50%.[5]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Pramipexole, highlighting the key transformations.

Table 2: Example Quantitative Data for Pramipexole Synthesis Steps

| Reaction Step | Reagents | Yield | Reference |

| N-Alkylation of Sulfonamide Intermediate | Propyl bromide, K₂CO₃, Acetonitrile | 95% | [6] |

| Reduction of 2-amino-6-propionamido precursor | Sodium borohydride, THF | 93% | [7] |

| Overall Process (4 Steps) | Fukuyama Alkylation Route | >50% | [5] |

Analogs and Structure-Activity Relationships (SAR)

While a broad range of phthalimide-containing molecules have been explored for various biological activities, such as antimicrobial or anti-parasitic effects, the direct analogs of this compound are primarily studied in the context of Pramipexole development.[8][9] The structure-activity relationship (SAR) of Pramipexole and its derivatives has been investigated to understand the key molecular features required for dopamine receptor affinity and agonist activity.

Pramipexole's high affinity for the D2 and D3 dopamine receptors is attributed to its specific chemical structure, including the tetrahydrobenzothiazole core and the N-propyl group.[10] The (S)-enantiomer is the pharmacologically active form. Studies on bivalent ligands, where two Pramipexole molecules are linked, suggest potential for even greater receptor affinity due to interactions with receptor dimers.[11]

Biological Activity and Signaling Pathways

Pramipexole functions as a dopamine agonist with a high affinity for the D2-like family of dopamine receptors (D2, D3, D4), showing a particular preference for the D3 subtype.[4][11][12]

Mechanism of Action: D2-like Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like family couples to inhibitory G-proteins (Gαi/o).[13][14] The signaling cascade is as follows:

-

Agonist Binding: Pramipexole binds to and activates the D2/D3 receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the G-protein to dissociate into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[4][13]

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][14]

-

Downstream Effects: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[13] This cascade ultimately reduces neuronal excitability, compensating for the dopamine deficiency seen in Parkinson's disease.[4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory signaling pathway initiated by a D2-like receptor agonist like Pramipexole.

Conclusion

This compound is a fine chemical of considerable value, serving as a cornerstone intermediate for the synthesis of the potent dopamine agonist, Pramipexole. Its chemical structure is ideally suited for the complex transformations required to build the therapeutic agent's active scaffold. The study of its conversion to Pramipexole provides a clear example of process chemistry in drug development, where scalability, yield, and stereochemical control are paramount. For researchers and drug development professionals, understanding the chemistry of this compound and the pharmacology of its ultimate derivatives is essential for innovating within the space of dopaminergic therapies and beyond.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN101676272A - preparation method of pramipexole - Google Patents [patents.google.com]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Pramipexole - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 4-Phthalimidocyclohexanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidocyclohexanone is a versatile synthetic intermediate, recognized primarily for its crucial role in the synthesis of pharmaceutically active compounds. Its chemical structure, featuring a phthalimide group attached to a cyclohexanone ring, provides a valuable scaffold for the elaboration of more complex molecules. The phthalimide group serves as a protected form of a primary amine, a common functional group in many bioactive molecules, while the ketone functionality allows for a variety of chemical transformations, including reductive amination and the formation of spirocyclic systems.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of the dopamine agonist Pramipexole. Furthermore, we explore the broader potential of the phthalimide scaffold in drug discovery and provide detailed protocols for relevant synthetic transformations and biological assays.

Role as a Pharmaceutical Intermediate: Synthesis of Pramipexole

The most prominent application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Pramipexole.[1] Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptor subtypes, and it is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2]

The synthesis of Pramipexole from this compound typically involves a multi-step process that leverages the reactivity of the ketone group. A crucial step is the reductive amination to introduce the propylamino side chain. The overall synthetic strategy underscores the importance of this compound as a building block for accessing this important therapeutic agent.

DOT Diagram: Synthetic Pathway to Pramipexole

Caption: Synthetic overview for Pramipexole production.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the Gabriel synthesis, which involves the reaction of potassium phthalimide with a halo-substituted precursor or direct condensation.[3][4][5][6]

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Phthalic anhydride

-

Triethylamine

-

Glacial acetic acid

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred suspension of 4-aminocyclohexanone hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add phthalic anhydride (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Experimental Protocol: Synthesis of a Pramipexole Precursor via Reductive Amination (General)

The following is a general protocol for the reductive amination of a ketone, a key transformation in the synthesis of Pramipexole from its precursors.[7][8][9][10][11] This specific example illustrates the reductive amination of a generic aminotetrahydrobenzothiazole intermediate derived from this compound.

Materials:

-

(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (derived from this compound)

-

n-Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aminotetrahydrobenzothiazole intermediate (1.0 eq) in anhydrous DCM.

-

Add n-propanal (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The resulting crude racemic pramipexole can then be purified and resolved into its enantiomers by established methods.[12]

Pramipexole's Mechanism of Action and Signaling Pathway

Pramipexole exerts its therapeutic effects by acting as a dopamine agonist with a high affinity for D2 and D3 receptors in the brain.[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency. Pramipexole directly stimulates these postsynaptic dopamine receptors, mimicking the action of endogenous dopamine and helping to restore the balance in neural circuits that control movement.[1][2] The activation of these G protein-coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and a subsequent decrease in neuronal excitability.[1]

DOT Diagram: Pramipexole Signaling Pathway

References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. biomedgrid.com [biomedgrid.com]

- 6. researchgate.net [researchgate.net]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. apec.org [apec.org]

- 9. mdpi.com [mdpi.com]

- 10. woah.org [woah.org]

- 11. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

Application Notes and Protocols for the Derivatatization of 4-Phthalimidocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the chemical modification of 4-phthalimidocyclohexanone. This key intermediate is pivotal in the synthesis of various pharmacologically active molecules, most notably Pramipexole, a dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2][3] The protocols outlined below describe common and effective derivatization techniques, including reductive amination, Wittig olefination, and aldol condensation, to generate a diverse range of molecular scaffolds for drug discovery and development.

Synthetic Overview

The derivatization of this compound primarily targets the ketone functional group, allowing for the introduction of a wide variety of substituents and functionalities. The phthalimide group serves as a protecting group for the amine, which can be deprotected in later synthetic steps if desired. The general synthetic pathways described herein are fundamental transformations in organic chemistry, adapted for this specific substrate.

Caption: General synthetic derivatization routes for this compound.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by converting the ketone to an amine. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is a commonly used reagent for this transformation due to its selectivity for imines over ketones.[4]

Quantitative Data for Reductive Amination

| Entry | Amine (R-NH₂) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Propylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 12 | >90 (Typical) |

| 2 | Benzylamine | NaBH(OAc)₃ | Tetrahydrofuran | 25 | 18 | 85-95 (Typical) |

| 3 | Aniline | NaBH₃CN / AcOH | Methanol | 25 | 24 | 80-90 (Typical) |

Note: Yields are typical for reductive amination of cyclohexanone derivatives and may vary for this compound.

Experimental Protocol: Reductive Amination with n-Propylamine

-

To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (0.2 M), add n-propylamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-propyl-4-phthalimidocyclohexanamine.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from ketones. It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[5][6] The nature of the substituents on the ylide can influence the stereoselectivity (E/Z) of the resulting alkene. For non-stabilized ylides, the Z-alkene is often the major product.[7]

Quantitative Data for Wittig Reaction of Cyclohexanones

| Entry | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | CH₃PPh₃Br | n-BuLi | THF | 0 to 25 | 4 | 85-95 |

| 2 | PhCH₂PPh₃Cl | t-BuOK | Toluene | 25 | 12 | 80-90 |

| 3 | (EtO)₂P(O)CH₂CO₂Et (HWE) | NaH | THF | 25 | 6 | >90 |

Note: Yields are typical for the Wittig reaction of cyclohexanone and may vary for this compound.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting ketone.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(methylidene)cyclohexylphthalimide.

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. In the context of this compound, a crossed aldol condensation with a non-enolizable aldehyde (e.g., benzaldehyde) is a common application.[8] This reaction is typically base-catalyzed and leads to the formation of an α,β-unsaturated ketone.

Quantitative Data for Aldol Condensation of Cyclohexanone with Benzaldehyde

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaOH | Ethanol/Water | 25 | 4 | 90-98 |

| 2 | 4-Chlorobenzaldehyde | KOH | Methanol | 25 | 6 | 85-95 |

| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 25 | 5 | >95 |

Note: Yields are typical for the aldol condensation of cyclohexanone with aromatic aldehydes and may vary for this compound.

Experimental Protocol: Aldol Condensation with Benzaldehyde

-

Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (0.5 M).

-

To this solution, add an aqueous solution of sodium hydroxide (2.0 eq, 10% w/v) dropwise at room temperature with vigorous stirring.

-

A precipitate may form as the reaction proceeds. Continue stirring for 4-6 hours at room temperature.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Wash the solid with a small amount of cold ethanol to remove unreacted benzaldehyde.

-

Recrystallize the crude product from ethanol to obtain the purified 2-(phenylmethylidene)-4-phthalimidocyclohexanone.

Application in Drug Discovery: Pramipexole's Mechanism of Action

Derivatives of this compound are precursors to pharmacologically active compounds like Pramipexole. Pramipexole is a dopamine agonist with high affinity for the D2 and D3 dopamine receptors in the brain.[1][2] Its therapeutic effect in Parkinson's disease is attributed to the stimulation of these receptors in the striatum, compensating for the loss of dopaminergic neurons.[3] The activation of D2/D3 receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.[9]

Caption: Simplified signaling pathway of Pramipexole as a dopamine D2/D3 agonist.

References

- 1. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. droracle.ai [droracle.ai]

- 4. tandfonline.com [tandfonline.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Phthalimidocyclohexanone as a Versatile Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient payload liberation at the tumor site.

This document explores the potential application of 4-Phthalimidocyclohexanone as a novel, versatile linker platform for the development of next-generation ADCs. The unique bifunctional nature of this molecule, featuring a protected amine (phthalimide) and a reactive ketone, offers multiple avenues for the synthesis of both non-cleavable and cleavable ADC constructs. The cyclohexane core, a feature present in clinically validated linkers like SMCC, can impart favorable physicochemical properties, including enhanced stability.

Herein, we provide detailed hypothetical application notes and protocols for the synthesis, conjugation, and characterization of ADCs utilizing a this compound-based linker. Two distinct strategies are presented:

-

Strategy A: A Non-Cleavable Linker Approach. Leveraging the phthalimide as a protected amine for payload attachment and the cyclohexyl ring as a stable spacer.

-

Strategy B: A Cleavable Linker Approach. Utilizing the ketone functionality to introduce an acid-labile hydrazone bond for controlled payload release in the acidic tumor microenvironment.

Physicochemical and Stability Data of Hypothetical ADCs

The following tables summarize anticipated quantitative data for ADCs constructed using the proposed this compound-based linkers. These values are derived from established properties of similar linker technologies and serve as a benchmark for experimental outcomes.

Table 1: Physicochemical Characterization of Hypothetical ADCs

| Parameter | ADC-Linker A (Non-cleavable) | ADC-Linker B (Cleavable) | Control ADC (SMCC-based) |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 4.1 | 3.9 |

| Monomer Purity by SEC (%) | >95% | >95% | >95% |

| Aggregate Content by SEC (%) | <5% | <5% | <5% |

| Hydrophobicity (HIC Retention Time, min) | 15.2 | 16.5 | 15.8 |

Table 2: In Vitro Plasma Stability of Hypothetical ADCs

| ADC Construct | Time in Human Plasma (hours) | % Intact ADC Remaining | % Free Payload Detected |

| ADC-Linker A (Non-cleavable) | 0 | 100 | <0.1 |

| 24 | 98 | <0.1 | |

| 72 | 95 | <0.2 | |

| 168 | 92 | <0.5 | |

| ADC-Linker B (Cleavable) | 0 | 100 | <0.1 |

| 24 (pH 7.4) | 97 | <0.5 | |

| 24 (pH 5.0) | 45 | 55 | |

| 72 (pH 7.4) | 90 | <1.0 | |

| 72 (pH 5.0) | 15 | 85 | |

| Control ADC (SMCC-based) | 168 | 93 | <0.5 |

Experimental Protocols

Strategy A: Synthesis of a Non-Cleavable 4-(Aminocyclohexyl)-based Linker-Payload and ADC Conjugation

This protocol describes the synthesis of a maleimide-functionalized linker derived from this compound, its conjugation to a thiol-containing payload, and subsequent conjugation to a monoclonal antibody.

Diagram: Synthesis and Conjugation Workflow for Non-Cleavable ADC (Strategy A)

Caption: Workflow for non-cleavable ADC synthesis.

1. Deprotection of this compound

-

Objective: To remove the phthalimide protecting group to yield 4-aminocyclohexanone.

-

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve this compound (1 eq.) in ethanol.

-

Add hydrazine hydrate (2 eq.) and reflux the mixture for 4 hours.[1]

-

Cool the reaction mixture and add concentrated HCl to dissolve the precipitate.

-

Filter to remove the phthalhydrazide byproduct.

-

Neutralize the filtrate with NaOH solution and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminocyclohexanone.

-

2. Synthesis of Maleimide-Linker-Payload

-

Objective: To functionalize 4-aminocyclohexanone with a maleimide group and conjugate it to a thiol-containing payload (e.g., a derivative of MMAE).

-

Materials:

-

4-Aminocyclohexanone

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Thiol-containing payload (e.g., Thio-MMAE)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

-

Protocol:

-

Dissolve 4-aminocyclohexanone (1 eq.) and SMCC (1.1 eq.) in DMF.

-

Add TEA (1.5 eq.) and stir at room temperature for 2 hours.

-

Add the thiol-containing payload (1 eq.) and continue stirring for another 4 hours.

-

Purify the maleimide-linker-payload conjugate by reverse-phase HPLC.

-

3. Antibody Conjugation

-

Objective: To conjugate the maleimide-linker-payload to a monoclonal antibody.

-

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in PBS buffer

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-linker-payload

-

Quenching agent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

-

-

Protocol:

-

Incubate the antibody with TCEP (3-5 eq.) at 37°C for 1-2 hours to partially reduce interchain disulfide bonds.

-

Remove excess TCEP using a desalting column.

-

Immediately add the maleimide-linker-payload (5-10 eq.) to the reduced antibody.

-

Incubate at room temperature for 2 hours.

-

Quench the reaction by adding N-acetylcysteine (10-fold molar excess over the linker-payload).

-

Purify the resulting ADC using an SEC column to remove unconjugated linker-payload and quenching agent.

-

Strategy B: Synthesis of a Cleavable Hydrazone-based Linker-Payload and ADC Conjugation

This protocol outlines the synthesis of a hydrazide-functionalized linker derived from this compound and its conjugation to a ketone-containing payload, followed by conjugation to an antibody.

Diagram: Synthesis and Conjugation Workflow for Cleavable ADC (Strategy B)

Caption: Workflow for cleavable hydrazone-linked ADC.

1. Synthesis of Phthalimido-cyclohexyl-hydrazide Linker

-

Objective: To convert the ketone of this compound into a hydrazide.

-

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

-

Protocol:

-

Dissolve this compound (1 eq.) in ethanol.

-

Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.

-

Reflux the mixture for 6 hours.

-

Cool the reaction and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

2. Synthesis of Linker-Payload (Hydrazone)

-

Objective: To form a hydrazone bond between the linker and a ketone-containing payload.

-

Materials:

-

Phthalimido-cyclohexyl-hydrazide linker

-

Ketone-containing payload

-

Methanol

-

Acetic acid

-

-

Protocol:

-

Dissolve the linker (1 eq.) and the ketone-containing payload (1.1 eq.) in methanol.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 12 hours.

-

Purify the hydrazone-linked payload by flash chromatography.

-

3. Deprotection and Antibody Conjugation

-

Objective: To deprotect the phthalimide group of the linker-payload and conjugate the resulting amine to an activated antibody.

-

Materials:

-

Phthalimide-linker-payload (hydrazone)

-

Hydrazine hydrate

-

Ethanol

-

Activated antibody (e.g., with an NHS-ester)

-

-

Protocol:

-

Deprotect the phthalimide group of the linker-payload using hydrazine hydrate as described in Strategy A, Protocol 1.

-

Purify the amine-linker-payload.

-

React the purified amine-linker-payload with an antibody previously activated with an NHS-ester crosslinker (e.g., SMCC) according to standard protocols.

-

Purify the final ADC using SEC.

-

Characterization and Quality Control Protocols

1. Determination of Drug-to-Antibody Ratio (DAR) and Purity by Chromatography

-

Objective: To determine the average DAR and assess the purity and aggregation of the ADC.

-

Methods:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs, allowing for the calculation of the average DAR.[2]

-

Column: Butyl-NPR or similar HIC column.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

-

Gradient: A decreasing salt gradient from A to B.

-

-

Size Exclusion Chromatography (SEC): Separates the ADC monomer from aggregates and fragments.[3]

-

Column: TSKgel G3000SWxl or similar SEC column.

-

Mobile Phase: Isocratic elution with a physiological pH buffer (e.g., PBS).

-

-

2. In Vitro Plasma Stability Assay

-

Objective: To evaluate the stability of the ADC and the rate of premature payload release in human plasma.[4][5]

-

Protocol:

-

Incubate the ADC in human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Analyze the samples by an appropriate method (e.g., ELISA to quantify conjugated antibody, LC-MS/MS to quantify free payload).

-

Calculate the percentage of intact ADC and released payload over time.

-

3. In Vivo Efficacy Study in a Xenograft Model

-

Objective: To assess the anti-tumor efficacy of the ADC in a relevant animal model.[6][7]

-

Model: Nude mice bearing subcutaneous tumors derived from a cancer cell line overexpressing the target antigen.

-

Protocol:

-

Administer the ADC, a control antibody, and a vehicle control intravenously to different groups of tumor-bearing mice.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker assessment).

-

Compare tumor growth inhibition between the different treatment groups.

-

Signaling Pathways and Logical Relationships

Diagram: ADC Mechanism of Action

Caption: General mechanism of action for an ADC.

Conclusion

This compound presents a promising scaffold for the development of novel ADC linkers. Its bifunctional nature allows for the construction of both stable, non-cleavable linkers and stimuli-responsive, cleavable linkers. The protocols and data presented in these application notes provide a foundational framework for the synthesis, conjugation, and evaluation of ADCs based on this versatile chemical entity. Further optimization and experimental validation are necessary to fully elucidate the therapeutic potential of this linker technology.

References

- 1. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. 2.5. Characterization of ADCs: SEC and HIC Method [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Scaling Up 4-Phthalimidocyclohexanone Synthesis